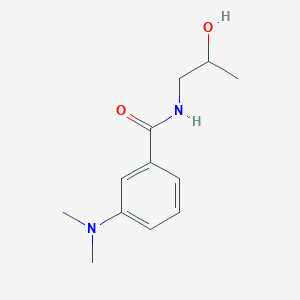![molecular formula C15H23NO3S B7541572 Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate is a chemical compound that belongs to the class of thienamycin antibiotics. It is commonly referred to as Faropenem, and it is used in the treatment of various bacterial infections. Faropenem has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it a valuable tool for clinicians in the treatment of infectious diseases.
Wirkmechanismus
Faropenem works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) that are involved in the final stages of cell wall synthesis. This leads to the inhibition of peptidoglycan cross-linking, which weakens the bacterial cell wall and ultimately leads to cell lysis.
Biochemical and Physiological Effects:
Faropenem has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. Faropenem is primarily excreted in the urine, and dose adjustments may be necessary in patients with renal impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Faropenem has several advantages for use in laboratory experiments. It has a broad spectrum of activity against many different types of bacteria, making it useful for studying the mechanisms of bacterial resistance. It is also relatively easy to synthesize and has low toxicity, which makes it a safe option for use in laboratory settings.
However, there are also limitations to the use of Faropenem in laboratory experiments. It is not effective against all types of bacteria, and its activity may be affected by the presence of other compounds or environmental factors. Additionally, the cost of Faropenem may be prohibitive for some research projects.
Zukünftige Richtungen
There are several potential future directions for research involving Faropenem. One area of interest is the development of new analogs or derivatives with enhanced antibacterial activity. Another area of focus is the identification of novel targets for Faropenem and other thienamycin antibiotics. Additionally, further research is needed to understand the mechanisms of bacterial resistance to Faropenem and to develop strategies for overcoming resistance.
Synthesemethoden
Faropenem is synthesized from 4-ethyl-5-methylthiophene-2-carboxylic acid, which is first converted to its acid chloride derivative. The acid chloride is then reacted with the amine group of L-valine methyl ester to form the corresponding amide. The resulting intermediate is then subjected to a cyclization reaction to form the final product, Faropenem.
Wissenschaftliche Forschungsanwendungen
Faropenem has been extensively studied for its antibacterial activity and its potential therapeutic applications. It has been shown to be effective against a wide range of bacterial infections, including those caused by resistant strains of bacteria. Faropenem has been used in the treatment of community-acquired pneumonia, skin and soft tissue infections, and urinary tract infections.
Eigenschaften
IUPAC Name |
methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-6-11-8-13(20-10(11)4)14(17)16-12(7-9(2)3)15(18)19-5/h8-9,12H,6-7H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVOFFZDNKMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NC(CC(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)
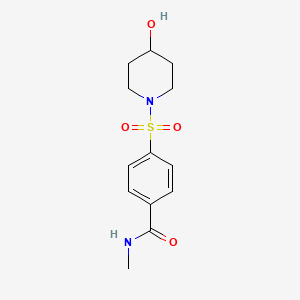

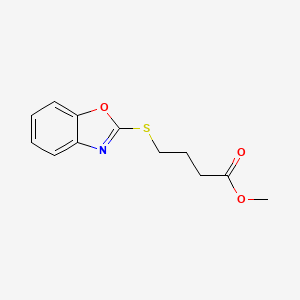
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)

![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
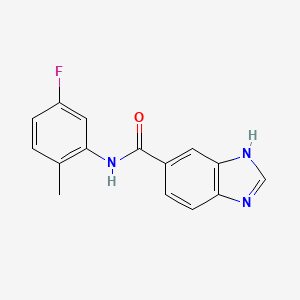
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
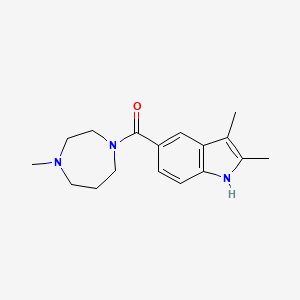
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
